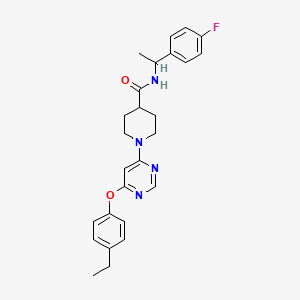

1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide

Description

1-(6-(4-Ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a pyrimidine core substituted with a 4-ethylphenoxy group and an N-(1-(4-fluorophenyl)ethyl) side chain. Its molecular formula is C₂₆H₂₈FN₃O₂, with an average molecular mass of 433.52 g/mol and a ChemSpider ID of 1251688-12-6 . The compound has been cataloged as a specialty chemical, though commercial availability was discontinued by 2025 .

Properties

IUPAC Name |

1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[1-(4-fluorophenyl)ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN4O2/c1-3-19-4-10-23(11-5-19)33-25-16-24(28-17-29-25)31-14-12-21(13-15-31)26(32)30-18(2)20-6-8-22(27)9-7-20/h4-11,16-18,21H,3,12-15H2,1-2H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUAKHPGOWUXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NC(C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-(4-ethylphenoxy)pyrimidin-4-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrimidine structure, along with functional groups that may influence its biological interactions. The IUPAC name is indicative of its complex structure, which includes both ethylphenoxy and fluorophenyl moieties.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C25H26F2N4O2 |

| Molecular Weight | 442.50 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate amines and carbonyl compounds.

- Introduction of the Pyrimidine Ring : Condensation reactions with suitable amines.

- Attachment of Functional Groups : Utilizing nucleophilic substitution for the difluorophenyl group and etherification for the ethylphenoxy group.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including receptors and enzymes. It may modulate their activity, leading to therapeutic effects such as:

- Inhibition of specific ion channels (e.g., T-type Ca channels) .

- Potential effects on blood pressure regulation without inducing reflex tachycardia .

In Vitro Studies

Research has indicated that derivatives similar to this compound exhibit significant inhibitory activity against T-type calcium channels, which are implicated in various cardiovascular conditions. Structure-activity relationship (SAR) studies suggest that modifications at the benzylic position enhance inhibitory potency .

In Vivo Studies

In animal models, particularly spontaneously hypertensive rats, oral administration of related compounds has shown promise in lowering blood pressure effectively while minimizing side effects commonly associated with traditional calcium channel blockers .

Case Studies

- Antihypertensive Effects : A study demonstrated that a compound structurally related to this compound successfully reduced blood pressure in hypertensive models without causing reflex tachycardia .

- Receptor Binding Studies : Research on similar piperidine derivatives indicated varying affinities for dopamine and serotonin receptors, suggesting potential applications in treating psychiatric disorders .

Comparison with Similar Compounds

Key Observations:

- Pyrimidine Substituents: The 4-ethylphenoxy group in the target compound contrasts with trifluoromethyl () or naphthalen-1-yl () groups in analogs, which alter electronic and steric properties.

- N-Alkyl/Aryl Groups : The N-(1-(4-fluorophenyl)ethyl) moiety in the target compound provides a fluorinated aromatic side chain, distinct from benzyl () or isopropoxypropyl () groups. Fluorine atoms enhance metabolic stability and binding affinity in many drug candidates .

Antiviral Activity:

Neurological Activity:

- Piperidine-4-carboxamides with fluorophenyl or benzyl groups (e.g., alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol) modulate sigma receptors, influencing dopamine release in rat striatal slices . However, the target compound lacks the piperazine core critical for this activity.

Kinase and Receptor Selectivity:

- N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide (MW 378.40) showed selectivity in kinase inhibition assays, attributed to its trifluoromethyl-pyrimidine motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.